molecular formula C36H58O10 B056845 Faeriefungin A CAS No. 123166-67-6

Faeriefungin A

Cat. No.: B056845
CAS No.: 123166-67-6
M. Wt: 650.8 g/mol
InChI Key: GBVIQYQFMPWELT-VNYSJGGHSA-N
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Description

Faeriefungin A is a polyol polyene macrolide lactone antibiotic produced by Streptomyces griseus var. autotrophicus (ATCC 53668), first isolated from a fairy ring soil sample in Michigan, USA . Structurally, it belongs to the pentaene macrolide family, characterized by a 33-membered lactone ring with five conjugated double bonds and multiple hydroxyl groups . Notably, faeriefungin exists as a mixture of two stereoisomers, this compound and B, differing in the substitution at C-33 (H vs. CH₃) .

Properties

CAS No.

123166-67-6

Molecular Formula

C36H58O10

Molecular Weight

650.8 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,29E)-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one

InChI

InChI=1S/C36H58O10/c1-24(2)36-25(3)16-17-27(37)18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-34(44)26(4)33(43)14-12-10-8-6-5-7-9-11-13-15-35(45)46-36/h5-13,15-17,24-34,36-44H,14,18-23H2,1-4H3/b7-5+,8-6+,11-9+,12-10+,15-13+,17-16+

InChI Key

GBVIQYQFMPWELT-VNYSJGGHSA-N

SMILES

CC1C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O

Isomeric SMILES

CC1/C=C/C(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O

Canonical SMILES

CC1C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O

Other CAS No.

38328-44-8

Synonyms

faeriefungin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Faeriefungin A shares structural and functional similarities with other polyene macrolides but exhibits distinct biological and physicochemical properties. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of this compound and Related Polyene Macrolides

Compound Producer Organism Chemical Class Conjugated Double Bonds Antimicrobial Spectrum MIC Range (µg/ml) Key Applications Toxicity
This compound Streptomyces griseus Pentaene macrolide lactone 5 Fungi, Gram-positive bacteria, nematodes, insects 3.2–64 (fungi/bacteria) Agriculture (asparagus root diseases) Moderate (dose-dependent)
Amphotericin B Streptomyces nodosus Heptaene macrolide 7 Fungi (ergosterol-dependent) 0.1–1 (fungi) Systemic fungal infections High (nephrotoxicity)
Nystatin Streptomyces noursei Tetraene macrolide 4 Topical fungal infections (e.g., Candida) 1–10 (fungi) Dermatophytosis Low (topical use only)
Aureofungin Streptomyces spp. Heptaene macrolide 7 Broad-spectrum fungi 0.5–5 (fungi) Agricultural fungicide Moderate (limited systemic use)
Flavofungin Streptomyces spp. Pentaene macrolide 5 Fungi 5–20 (fungi) Historical antifungal agent High (discontinued)

Key Differentiators of this compound:

Dual Antifungal and Antibacterial Activity : Unlike nystatin and amphotericin B, which lack antibacterial efficacy, this compound targets Gram-positive bacteria (e.g., Staphylococcus aureus) and fastidious Gram-negative species (e.g., Neisseria) .

Structural Stability : Crystalline and stable under ambient conditions, offering formulation advantages over hygroscopic polyenes like nystatin .

Agricultural Utility: Effective against Fusarium-mediated asparagus root diseases at 100 ppm, outperforming non-polyene agents like geldanamycin .

Mechanistic Uniqueness : While most polyenes bind ergosterol, faeriefungin’s bacterial activity suggests additional targets, possibly involving membrane disruption via hydroxyl-rich regions .

Limitations:

  • Spectrum Gaps : Inactive against Enterobacteriaceae and Pseudomonadaceae .
  • Toxicity Constraints : High doses (≥200 µg) induce retinal toxicity, limiting systemic use .

Q & A

Q. What experimental methodologies are used to isolate and characterize Faeriefungin A from Streptomyces griseus var. autotrophicus?

this compound is isolated via solvent extraction and chromatographic techniques (e.g., HPLC), followed by structural elucidation using NMR and mass spectrometry. Key steps include mycelium extraction with methanol, partitioning with ethyl acetate, and crystallization. Structural confirmation requires comparative analysis with known polyene macrolides like mycoticin, focusing on lactone ring systems and hydroxylation patterns .

Q. How do initial bioactivity assays for this compound differ across microbial and eukaryotic models?

Bioactivity is tested using agar dilution (for fungi like Aspergillus and Candida) and broth microdilution (for Gram-negative bacteria and nematodes). Minimum inhibitory concentrations (MICs) are determined at 3.2–16.0 µg/mL for fungi and 100 ppm for nematocidal activity. Cytotoxicity is assessed via hemolysis assays (human erythrocytes) and epithelial cell viability tests (rat liver cells), with comparative toxicity profiles against amphotericin B .

Q. What validation steps are required to confirm the purity of this compound in mixed samples?

Purity validation involves high-resolution LC-MS to distinguish this compound from its structural analog Faeriefungin B, which differs by a methyl group at C-33. NMR-based quantification (e.g., integration of proton signals) and crystallographic analysis are critical to resolving isomeric mixtures .

Advanced Research Questions

Q. How does the polyol polyene macrolide structure of this compound influence its mechanism of action against fungal membranes?

this compound binds ergosterol via its macrolide ring, forming transmembrane pores that disrupt ion gradients. This mechanism is inferred from its structural similarity to amphotericin B and validated through ergosterol-binding assays and membrane permeability tests (e.g., potassium leakage in Candida). Competitive inhibition studies with exogenous ergosterol further confirm target specificity .

Q. What experimental strategies resolve contradictions in cytotoxicity data between erythrocyte and epithelial cell models?

Discrepancies in toxicity (e.g., higher hemolysis vs. moderate epithelial cell damage) are addressed by comparing membrane cholesterol content across cell types. Dose-response curves and time-lapsed viability assays (e.g., MTT) under varying pH conditions clarify differential susceptibility. Parallel studies with cholesterol-depleted cells isolate ergosterol-specific effects .

Q. How can structural modifications to this compound improve its selectivity for pathogenic fungi over human cells?

Structure-activity relationship (SAR) studies focus on modifying hydroxyl groups (e.g., acetylation) and lactone ring size. Computational docking models predict ergosterol-binding affinities of analogs, while in vitro assays validate reduced hemolysis. For example, C-33 methylation in Faeriefungin B reduces cytotoxicity but retains antifungal activity .

Q. What methodologies ensure reproducibility in this compound’s bioactivity across different Streptomyces strains?

Reproducibility requires standardized fermentation conditions (e.g., pH 7.2, 28°C) and genetic validation of biosynthetic gene clusters (e.g., PCR for polyketide synthase genes). Batch-to-batch consistency is monitored via LC-MS metabolite profiling and comparative bioassays against reference strains .

Methodological and Data Analysis Questions

Q. How are conflicting MIC values for this compound against Neisseria gonorrhoeae addressed in cross-study comparisons?

Discrepancies arise from variations in assay media (e.g., cation-adjusted Mueller-Hinton vs. blood agar). Harmonization follows CLSI guidelines, including standardized inoculum preparation (0.5 McFarland) and endpoint criteria (≥80% growth inhibition). Meta-analyses adjust for strain-specific resistance markers (e.g., penicillinase production) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent nematocidal activity?

Probit analysis models mortality rates (e.g., 100% at 100 ppm) with logistic regression for LC₅₀ calculations. Time-to-event analyses (Kaplan-Meier) assess differences in lethality kinetics between Aedes aegypti and Panagrellus redivivus. Bootstrap resampling validates confidence intervals for small-sample datasets .

Q. How do researchers validate the environmental relevance of this compound’s antifungal activity in soil ecosystems?

Soil microcosm studies simulate fairy ring conditions (pH 5.5–6.5, organic matter content 15–20%). Bioavailability is quantified via LC-MS/MS, while non-target effects on soil microbiota are assessed through 16S rRNA sequencing. Field trials correlate in vitro MICs with suppression of phytopathogens (e.g., Pythium spp.) in situ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Faeriefungin A
Reactant of Route 2
Faeriefungin A

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